1-(2-Bromobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
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Overview
Description
1-(2-Bromobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is an organic compound that features a bromobenzoyl group attached to a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzoic acid and tetrahydropyridine derivatives.
Reaction Conditions: The reaction conditions often involve the use of reagents like thionyl chloride (SOCl2) to convert 2-bromobenzoic acid to 2-bromobenzoyl chloride. This intermediate is then reacted with tetrahydropyridine derivatives under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoyl derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
1-(2-Bromobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can interact with various enzymes and receptors, leading to changes in their activity. The tetrahydropyridine ring may also play a role in modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(2-Bromobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is unique due to its specific structural features, such as the combination of a bromobenzoyl group and a tetrahydropyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H12BrNO3 |
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Molecular Weight |
310.14 g/mol |
IUPAC Name |
1-(2-bromobenzoyl)-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C13H12BrNO3/c14-11-6-2-1-5-10(11)12(16)15-7-3-4-9(8-15)13(17)18/h1-2,4-6H,3,7-8H2,(H,17,18) |
InChI Key |
JMQYKVZKJTYQAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=C1)C(=O)O)C(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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